Tautomeric Equilibrium Enables Keto-Enol Versatility
The target compound exists in equilibrium with its keto tautomer, 4-(5-pentyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one, as evidenced by the two distinct names reported for the same CAS registry . The fully aromatic isoxazole analog, 3-(4-hydroxyphenyl)-5-pentyl-isoxazole (CAS 914784-11-5), lacks this tautomeric capability because the heterocycle is fully unsaturated, locking the structure in the enol‑phenol form . No quantitative tautomer ratio (K_T) has been experimentally determined, but the existence of the keto form is confirmed by the alternative chemical nomenclature and the distinct electron‑distribution pattern that influences both H‑bonding capacity and solvation free energy.
| Evidence Dimension | Tautomeric equilibrium |
|---|---|
| Target Compound Data | Enol‑phenol ⇌ keto‑oxazolidinylidene equilibrium confirmed by dual nomenclature |
| Comparator Or Baseline | 3-(4-Hydroxyphenyl)-5-pentyl-isoxazole (CAS 914784-11-5): no keto tautomer possible |
| Quantified Difference | Qualitative – presence of tautomerism vs. absence |
| Conditions | Ambient conditions in solution; inferred from structural features |
Why This Matters
The keto tautomer alters the hydrogen‑bond donor/acceptor pattern and the dipole moment, which directly impacts solvation, crystallization behavior, and the mesophase stability of liquid‑crystalline derivatives.
- [1] Kovganko, V.N. & Kovganko, N.N. Synthesis of liquid-crystalline substances from the 5-alkyl-5-arylisoxazole series. Russ. J. Org. Chem. 42, 243–248 (2006). View Source
